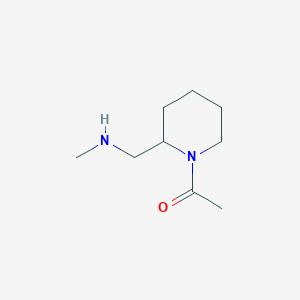

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methylaminomethyl group and an ethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced via reductive amination of the piperidine ring with formaldehyde and methylamine.

Attachment of the Ethanone Moiety: The ethanone group can be attached through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.

Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control over reaction parameters and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.

Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mecanismo De Acción

The mechanism of action of 1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanol: Similar structure but with an alcohol group instead of an ethanone group.

1-(2-Methylaminomethyl-piperidin-1-yl)-methanol: Another similar compound with a methanol group.

1-(2-Methylaminomethyl-piperidin-1-yl)-propane: A related compound with a propane group.

Uniqueness

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone moiety allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other applications.

Actividad Biológica

1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, which is known to influence its biological activity. The specific structural elements contribute to its interaction with various biological targets.

Research indicates that this compound may act on cyclin-dependent kinases (CDKs), particularly CRK12, which is significant in cell cycle regulation and has implications in cancer therapy . The compound's ability to modulate kinase activity suggests potential use in treating malignancies where CDK dysregulation is prevalent.

Pharmacokinetics

Pharmacokinetic studies have shown that after subcutaneous administration in mouse models, the compound exhibits a bioavailability of approximately 74% with a half-life of about 1 hour . This rapid clearance may necessitate frequent dosing for sustained therapeutic effects.

In Vivo Efficacy

In animal models infected with Trypanosoma congolense and Trypanosoma vivax, this compound demonstrated significant efficacy. A single dose of 50 mg/kg resulted in a sterile cure for T. congolense, while doses as low as 30 mg/kg were effective against T. vivax . These findings highlight the compound's potential as an antiparasitic agent.

Safety Profile

The compound has been evaluated for toxicity through various assays. In vitro studies indicate that it is harmful if swallowed and can cause skin irritation, which underscores the need for careful handling in laboratory settings . The Ames test for genotoxicity also suggests further investigation into its safety profile is warranted .

Comparative Analysis of Biological Activity

| Parameter | Value |

|---|---|

| Bioavailability (Mouse) | 74% |

| Half-Life (Mouse) | ~1 hour |

| Efficacy Dose (T. congolense) | 50 mg/kg |

| Efficacy Dose (T. vivax) | 30 mg/kg |

| Toxicity (Ames Test) | Requires further evaluation |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, contributing to our understanding of the piperidine scaffold's potential:

- Study on CDK Inhibition : A study confirmed that derivatives of piperidine can effectively inhibit CDK activity, supporting the hypothesis that this compound may share similar properties .

- Antiparasitic Activity : Research investigating various piperidine derivatives showed promising results against parasitic infections, reinforcing the efficacy findings observed with this compound .

Propiedades

IUPAC Name |

1-[2-(methylaminomethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11-6-4-3-5-9(11)7-10-2/h9-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEDQCMFWUSGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.